An In-depth Technical Guide to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine
An In-depth Technical Guide to 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine
A Note on Compound Identification: As of the latest database reviews, a specific CAS number for 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine has not been assigned, suggesting its status as a novel or non-commercialized chemical entity. This guide is therefore constructed based on established principles of pyrazole chemistry, drawing parallels from structurally similar and well-characterized analogs.
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The success of blockbuster drugs like the COX-2 inhibitor Celecoxib has further cemented the importance of this heterocyclic system in drug discovery.[5]
This guide focuses on a specific, yet under-documented, derivative: 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine . The presence of the 4-methoxyphenyl group at the 5-position, two methyl groups on the pyrazole ring, and a crucial 3-amino group suggests a molecule designed with specific pharmacological intentions. The methoxy group can modulate lipophilicity and engage in hydrogen bonding, the N-methylation can enhance metabolic stability and cell permeability, and the 3-amino group provides a key site for further functionalization or interaction with biological targets.
This document will provide a comprehensive overview of this compound, from its logical synthesis to its potential mechanisms of action and applications, all grounded in the established chemistry of the pyrazole class.
Physicochemical Properties and Structural Analysis
While experimental data for the title compound is not available, we can predict its key properties based on its constituent functional groups and data from close analogs like 5-(4-methoxyphenyl)-2-methyl-2H-pyrazol-3-ylamine (CAS 92469-35-7).[6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₁₂H₁₅N₃O | Derived from structural analysis. |
| Molecular Weight | 217.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to off-white solid. | Based on common appearance of similar aminopyrazoles.[4] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | The aromatic rings and methyl groups contribute to lipophilicity, while the amine and nitrogen atoms offer some polarity. |
| pKa | The 3-amino group is expected to be weakly basic. | Typical for arylamines and amino-heterocycles. |
| LogP | Moderately lipophilic. | The presence of the methoxyphenyl and dimethyl groups increases lipophilicity compared to a simple aminopyrazole. |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 5-aryl-2,4-dimethyl-2H-pyrazol-3-ylamines can be logically approached through a multi-step sequence starting from a readily available keto-ester. The following protocol is a robust and well-precedented strategy for this class of compounds.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 2-(4-methoxybenzoyl)-3-oxobutyronitrile
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To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add ethyl 4-methoxybenzoate and acetonitrile.
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The mixture is heated to reflux for several hours to facilitate a Claisen-type condensation.
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After cooling, the reaction is quenched with a weak acid (e.g., acetic acid) and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated to yield the β-ketonitrile intermediate.
Causality: This condensation is a classic method for forming β-ketonitriles, which are essential precursors for pyrazole synthesis. The nitrile group is a key synthon for the eventual 3-amino group.
Step 2: Cyclization with Hydrazine to form 5-(4-methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine
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The β-ketonitrile intermediate from Step 1 is dissolved in a suitable solvent, such as ethanol.
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Hydrazine hydrate is added to the solution.
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The reaction mixture is refluxed for several hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled, and the product often precipitates. It can be collected by filtration, washed with cold ethanol, and dried.
Causality: Hydrazine undergoes a condensation reaction with the two carbonyl groups of the β-ketonitrile, leading to the formation of the pyrazole ring. The nitrile group is retained and becomes the precursor to the amine.
Step 3: N-Methylation of the Pyrazole Ring
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The product from Step 2 is dissolved in a suitable solvent like DMF or acetone.
-
A base, such as potassium carbonate (K₂CO₃), is added to the mixture.
-
An excess of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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The mixture is then poured into water, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and purified by column chromatography to isolate the N,N-dimethylated final product.
Causality: The pyrazole ring contains two nitrogen atoms that can be alkylated. Using an excess of the methylating agent under basic conditions ensures the methylation of the N2 nitrogen, yielding the desired 2,4-dimethyl product. The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.
Workflow Visualization
Caption: Proposed synthetic workflow for the target compound.
Potential Mechanism of Action and Biological Significance
The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of native ligands, inhibiting enzymes or modulating receptor activity. The 3-aminopyrazole scaffold is a particularly privileged structure in this regard.[3]
Hypothesized Target Pathways
Many pyrazole-containing compounds are known to be inhibitors of protein kinases, which are critical regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases. The 3-aminopyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the ATP-binding site of many kinases, thereby blocking their activity.
Caption: Hypothesized inhibition of a generic kinase pathway.
The specific substitution pattern of the title compound—the 4-methoxyphenyl group—could confer selectivity for certain kinase families by interacting with specific hydrophobic pockets within the ATP-binding site.
Potential Applications in Research and Drug Development
Given the extensive history of the pyrazole scaffold, 5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine is a prime candidate for screening in several therapeutic areas:
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Oncology: As a potential kinase inhibitor, it could be evaluated against a panel of cancer cell lines to identify activity against specific oncogenic drivers.
-
Anti-Inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of enzymes like COX or various kinases involved in inflammatory signaling.[4]
-
Neuroscience: Some pyrazole compounds have shown activity as modulators of receptors in the central nervous system, suggesting potential for treating neurodegenerative diseases or psychiatric disorders.[5][7]
-
Synthetic Chemistry Building Block: The 3-amino group serves as a versatile chemical handle for the synthesis of more complex molecules and libraries for high-throughput screening.[8]
Safety, Handling, and Storage
As a novel chemical entity, a full toxicological profile is not available. Standard laboratory precautions for handling new chemical compounds should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-(4-Methoxy-phenyl)-2,4-dimethyl-2H-pyrazol-3-ylamine represents a promising, albeit currently uncharacterized, member of the pharmacologically significant pyrazole family. Its structure combines key features known to impart potent biological activity. The synthetic routes are well-established, and its potential as a kinase inhibitor or a modulator of other biological targets makes it a compelling candidate for further investigation in drug discovery and chemical biology. This guide provides a foundational framework for researchers and scientists to begin their exploration of this intriguing molecule.
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